N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Overview
Description
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The exact interaction would depend on the specific structure of the derivative and the nature of the target.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways . They may activate or inhibit these pathways, leading to a range of downstream effects
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine, like other thiazole derivatives, can be influenced by various environmental factors . These factors could include the physiological environment, such as pH and temperature, as well as the presence of other molecules that could interact with the compound .
Preparation Methods
The synthesis of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4-dichloro-1,3-thiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Studied for its potential anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJDEBDHPLBYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=C(N=C(S1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381133 | |
Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666257-91-6 | |
Record name | N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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